Glyceryl tri(oleate-1-13C)

Catalog No.
M. Wt
888.4 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceryl tri(oleate-1-13C)

CAS Number


Product Name

Glyceryl tri(oleate-1-13C)


2,3-bis[[(Z)-(113C)octadec-9-enoyl]oxy]propyl (Z)-(113C)octadec-9-enoate

Molecular Formula


Molecular Weight

888.4 g/mol



InChI Key




Canonical SMILES


Isomeric SMILES

Glyceryl tri(oleate-1-13C) is a chemical compound that belongs to the ester category, and it is an isotopically labeled oleic acid. Glyceryl tri(oleate-1-13C) is an essential molecule used in various fields of research and industry. In this paper, we will discuss the background and definition of Glyceryl tri(oleate-1-13C), its physical and chemical properties, synthesis, and characterization, analytical methods, its biological properties, its toxicity and safety in scientific experiments, its applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Glyceryl tri(oleate-1-13C) is an isotopically labeled oleic acid that contains carbon-13 at position one. It is a triglyceride that consists of one molecule of glycerol and three molecules of oleic acid. It is a type of unsaturated fatty acid found in various food sources.
Glyceryl tri(oleate-1-13C) is a colorless to pale yellow liquid with a molecular weight of 891.1 g/mol. It has a boiling point of 359°C and a melting point of −6°C. It is soluble in organic solvents such as ethanol, chloroform, and acetone but insoluble in water.
The synthesis of Glyceryl tri(oleate-1-13C) involves the esterification of oleic acid with glycerol using a catalytic amount of acid or base. The reaction is carried out at high temperatures ranging from 200 to 300°C, and the isotopically labeled oleic acid is used to replace the natural oleic acid. The final product is purified using column chromatography to remove impurities from the reaction mixture.
Several analytical methods are available to measure the purity and identity of Glyceryl tri(oleate-1-13C). Gas chromatography-mass spectrometry (GC-MS) is a commonly used method that separates and identifies the components of the sample based on their mass-to-charge ratio. High-performance liquid chromatography (HPLC) is another analytical method that separates and identifies the components based on their interaction with the stationary phase.
Glyceryl tri(oleate-1-13C) has no known biological activity or toxicity. However, oleic acid, the main component of Glyceryl tri(oleate-1-13C), is known to have several biological activities such as anti-inflammatory, antioxidant, and anti-cancer properties.
Glyceryl tri(oleate-1-13C) is considered safe for use in scientific experiments. However, care should be taken while handling the compound as it is flammable and can cause skin and eye irritation.
Glyceryl tri(oleate-1-13C) is used in several fields of research, including metabolomics, lipidomics, and proteomics. It is used as a stable isotope-labeled standard for the quantification of fatty acids and triacylglycerols in various biological samples. Glyceryl tri(oleate-1-13C) is also used in the study of lipid metabolism, dietary fat digestion, and lipid transport.
Several studies have been conducted on the use of Glyceryl tri(oleate-1-13C) in various fields of research. Studies have shown that it is a reliable and accurate method for the measurement of fatty acid concentrations in biological samples. Glyceryl tri(oleate-1-13C) has also been used to study the impact of dietary fats on lipid metabolism and the risk of chronic diseases.
Glyceryl tri(oleate-1-13C) has potential applications in several fields of research and industry. In healthcare, it can be used to study the role of fatty acids in various diseases and to identify potential biomarkers. In the food industry, it can be used to study the impact of different cooking methods and processing techniques on the fatty acid content of food products.
One major limitation of the use of Glyceryl tri(oleate-1-13C) is its cost. It is a costly compound due to the complex synthesis process involved in its production. Future directions in research would include finding more cost-effective methods of production and identifying ways to increase its applications in various fields of research and industry.
1. Developing more cost-effective methods of synthesizing Glyceryl tri(oleate-1-13C) to increase its availability for research purposes.
2. Expanding the use of Glyceryl tri(oleate-1-13C) in the study of lipid metabolism and the identification of potential biomarkers for diseases such as diabetes and cardiovascular disease.
3. Investigating the potential use of Glyceryl tri(oleate-1-13C) in the development of functional food products.
4. Exploring the use of Glyceryl tri(oleate-1-13C) in the development of new drug delivery systems.
5. Investigating the potential use of Glyceryl tri(oleate-1-13C) in the development of new biomaterials for tissue engineering applications.




Modify: 2023-08-16

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